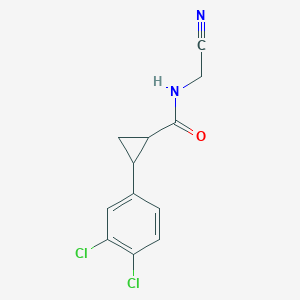
N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1980s. CP-47,497 is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. In recent years, CP-47,497 has gained significant interest in the scientific community due to its potential therapeutic applications.
作用機序
CP-47,497 acts as a potent agonist of the CB1 receptor, which is found primarily in the brain and central nervous system. Activation of the CB1 receptor by CP-47,497 leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the psychoactive effects of cannabis.
Biochemical and Physiological Effects:
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to have neuroprotective effects. It has also been shown to have analgesic effects, making it a potential alternative to traditional pain medications.
実験室実験の利点と制限
One of the main advantages of CP-47,497 in lab experiments is its potency as a CB1 receptor agonist. This allows for precise control over the activation of the CB1 receptor, making it a valuable tool in the study of the endocannabinoid system. However, one limitation of CP-47,497 is its potential for toxicity, which must be carefully monitored in any experiments involving its use.
将来の方向性
There are many potential future directions for research involving CP-47,497. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP-47,497, as well as its potential for toxicity.
合成法
CP-47,497 is synthesized through a multi-step process starting with the reaction of 3,4-dichlorobenzyl cyanide with cyclopropanecarboxylic acid. The resulting product is then treated with hydrochloric acid to yield the final product, CP-47,497.
科学的研究の応用
CP-47,497 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, epilepsy, and other neurological disorders.
特性
IUPAC Name |
N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-10-2-1-7(5-11(10)14)8-6-9(8)12(17)16-4-3-15/h1-2,5,8-9H,4,6H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMACJVOSASJAQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NCC#N)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-(3,4-dichlorophenyl)cyclopropane-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B2391376.png)
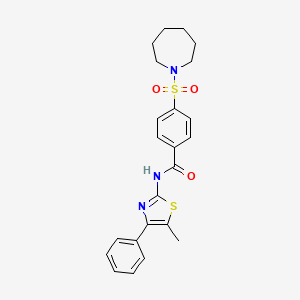
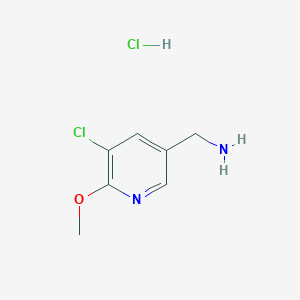
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2391382.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2391385.png)
![2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2391388.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2391390.png)
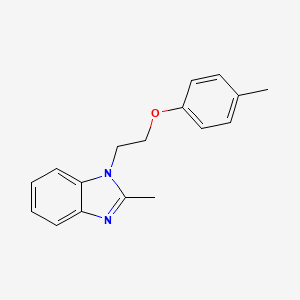
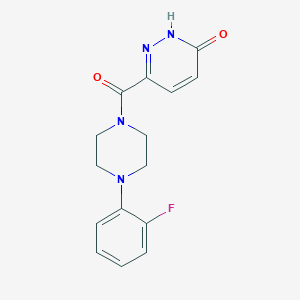
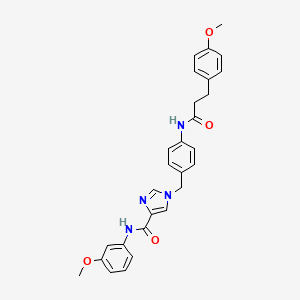
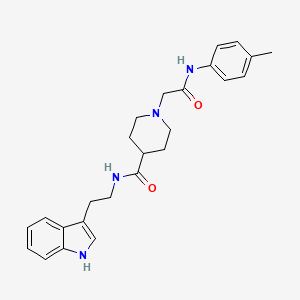
![6-[(4,4-Difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2391397.png)
![2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid;hydrochloride](/img/structure/B2391398.png)